molecular formula C24H24ClN3O3S B11372674 2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11372674
M. Wt: 470.0 g/mol
InChI Key: SOCQLNYTPJRLBC-UHFFFAOYSA-N
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Description

2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridine ring substituted with multiple functional groups, including a carbamoyl group, a methoxyphenyl group, and a chloromethylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines under acidic or basic conditions.

    Introduction of Functional Groups: The functional groups are introduced through various substitution reactions. For example, the carbamoyl group can be introduced via a reaction with isocyanates, while the methoxyphenyl group can be added through nucleophilic substitution.

    Final Assembly: The final compound is assembled by coupling the intermediate products using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and protein binding due to its unique structure and functional groups.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities, given its structural similarity to known bioactive molecules.

Industry

In the industrial sector, the compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-4-METHOXYPHENYL ISOCYANATE: This compound shares the methoxyphenyl and chloro groups but lacks the pyridine core and additional functional groups.

    3-CHLORO-4-METHYLPHENYL ISOCYANATE: Similar in having the chloromethylphenyl group but differs in the absence of the pyridine ring and other substituents.

Uniqueness

The uniqueness of 2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE lies in its combination of multiple functional groups on a pyridine core, providing a versatile scaffold for various chemical and biological applications.

Properties

Molecular Formula

C24H24ClN3O3S

Molecular Weight

470.0 g/mol

IUPAC Name

2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C24H24ClN3O3S/c1-14-5-6-18(12-20(14)25)27-21(29)13-32-24-22(15(2)11-16(3)26-24)23(30)28-17-7-9-19(31-4)10-8-17/h5-12H,13H2,1-4H3,(H,27,29)(H,28,30)

InChI Key

SOCQLNYTPJRLBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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